Product packaging for Iron(3+);propan-2-olate(Cat. No.:CAS No. 14995-22-3)

Iron(3+);propan-2-olate

Cat. No.: B085263
CAS No.: 14995-22-3
M. Wt: 236.13 g/mol
InChI Key: CLASSVPTSXBDMK-UHFFFAOYSA-N
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Description

Significance of Iron(III) Species in Advanced Chemical Research

Iron, in its trivalent state (Fe³⁺), is a cornerstone of numerous research endeavors due to its natural abundance, low cost, and minimal environmental impact. Iron(III) compounds are integral to a wide array of chemical processes and material applications. They are pivotal in catalysis, including greener chemical syntheses and oxidation reactions. mdpi.comacs.org Furthermore, the magnetic properties of iron(III) oxides, such as the ferromagnetic nature of maghemite (γ-Fe₂O₃) and the antiferromagnetism of hematite (B75146) (α-Fe₂O₃), make them essential for data storage and other magnetic applications. rsc.org The ability of the Fe(III) ion to form complexes with various ligands and participate in redox reactions makes it a versatile element in the development of novel functional materials. nih.govresearchgate.net

Overview of Metal Alkoxides in Contemporary Chemistry

Metal alkoxides are compounds where a metal is bonded to one or more alkyl groups through an oxygen atom, with the general formula M(OR)n. fiveable.mewikipedia.org These compounds are known for their high reactivity, particularly their sensitivity to hydrolysis, which makes them excellent precursors in sol-gel processes. fiveable.megoogle.com The sol-gel method allows for the creation of high-purity ceramic and glass materials at lower temperatures than traditional methods. google.com In modern chemistry, metal alkoxides are indispensable for synthesizing a diverse range of materials, including nanoparticles, thin films, and complex oxides with tailored properties. fiveable.mescispace.com Their unique solubility and reactivity can be fine-tuned by altering the metal and the alkyl group, providing control over the final material's characteristics. fiveable.me

Scope of Iron(III) Isopropoxide in Academic Investigations

Academic research on Iron(III) isopropoxide primarily focuses on its application as a precursor for iron-based materials. thermofisher.comcymitquimica.comamericanelements.com It is commonly used to synthesize iron oxide nanoparticles with controlled sizes and morphologies through hydrolysis and condensation reactions. rsc.org The synthesis of Iron(III) isopropoxide itself can be achieved through several methods, including the reaction of ferric chloride with sodium isopropoxide. wikipedia.orgaalto.fi

The compound is typically a dark brown, moisture-sensitive solid or viscous liquid. alfa.co.kr This high reactivity with water is a key attribute for its use in sol-gel synthesis. rsc.org Researchers have also investigated its thermal decomposition for creating iron oxide thin films and its catalytic activity in various chemical reactions. thermofisher.comcymitquimica.comgoogle.com Recent studies have explored its reaction with organic molecules like lignin (B12514952) to create novel metal-organic nanoparticles with tunable morphologies, such as nanospheres and network structures. aalto.firesearchgate.net These materials exhibit potential for applications requiring biocompatibility and specific magnetic or catalytic properties. aalto.firesearchgate.net

Interactive Data Table: Properties of Iron(III) Isopropoxide

PropertyValueReference
Chemical Formula C₉H₂₁FeO₃ alfa.co.kr
Molecular Weight 233.11 g/mol alfa.co.krmendelchemicals.com
Appearance Solid mass, Red-brown liquid alfa.co.krvwr.com
Boiling Point 82 °C vwr.com
Density 0.79 g/cm³ vwr.com
Flash Point 12 °C (54 °F) vwr.com
Sensitivity Moisture Sensitive alfa.co.krvwr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H24FeO3 B085263 Iron(3+);propan-2-olate CAS No. 14995-22-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14995-22-3

Molecular Formula

C9H24FeO3

Molecular Weight

236.13 g/mol

IUPAC Name

iron;propan-2-ol

InChI

InChI=1S/3C3H8O.Fe/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

CLASSVPTSXBDMK-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Fe]

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Iron Iii Isopropoxide

Direct Synthesis Approaches

The direct synthesis of iron(III) isopropoxide and related compounds can be achieved through several chemical routes, often involving the reaction of an iron source with an alcohol.

The introduction of alkyl chains into iron(III) alkoxide structures influences their solubility and reactivity. A notable example is Iron(III) 2-ethylhexano-isopropoxide, which incorporates a specific alkyl chain length that affects its interaction properties compared to simpler iron alkoxides. One synthetic method involves the direct reaction of iron(III) chloride with 2-ethylhexanoic acid in the presence of isopropanol. This approach highlights a pathway to functionalized iron alkoxides by selecting appropriate carboxylic acids and alcohols.

Another general method for synthesizing higher alkoxides involves alcoholysis or exchange reactions starting from a lower alkoxide. osti.gov For instance, iron ethoxide can be reacted with an excess of a higher-boiling-point alcohol, such as isopropanol. google.com By removing the lower-boiling ethanol, typically as an azeotrope with a solvent like benzene, the equilibrium is shifted to favor the formation of the desired higher alkoxide, in this case, iron(III) isopropoxide. google.com This principle can be extended to alcohols with longer alkyl chains.

The production of iron(III) isopropoxide can be accomplished through established organometallic synthesis techniques, which must be conducted under inert and anhydrous conditions due to the high reactivity of the products with water. google.com

One common route is the alcohol exchange reaction, also known as transesterification. google.com In a typical procedure, iron(III) ethoxide is dissolved in a solvent like benzene, and an excess of isopropyl alcohol is added. google.com The mixture is refluxed, and the ethyl alcohol byproduct is removed by fractional distillation, often as a benzene/ethanol azeotrope, driving the reaction to completion to yield iron(III) isopropoxide. google.com

An alternative method starts with an iron halide and a sodium alkoxide. For example, a solution of sodium ethoxide is prepared by dissolving metallic sodium in ethanol. google.com This is then added dropwise to a solution of iron(III) chloride in a mixture of benzene and ethanol. google.com After the reaction and an overnight decanting period, the supernatant is filtered, and the solvents are evaporated under vacuum. google.com The resulting residue, iron(III) ethoxide, can then be crystallized from fresh ethanol and subsequently used in an alcohol exchange reaction to produce iron(III) isopropoxide. google.com

Sol-Gel Processing Utilizing Iron(III) Isopropoxide Precursors

Iron(III) isopropoxide is a valuable precursor in sol-gel synthesis, a wet-chemical technique used to produce solid materials from small molecules. researchgate.netsci-hub.se The process involves the transition of a system from a liquid "sol" into a solid "gel" phase. sci-hub.se This method allows for the fabrication of materials with controlled porosity and high surface area at relatively low temperatures. sci-hub.se

The foundation of the sol-gel process using metal alkoxide precursors like iron(III) isopropoxide is the hydrolysis and condensation of the precursor molecules. researchgate.netsci-hub.se The addition of water initiates the hydrolysis reaction, where the isopropoxide ligands (-OC3H7) are replaced with hydroxyl groups (-OH). Subsequent condensation reactions between these hydroxylated intermediates, or between a hydroxyl group and a remaining isopropoxide group, lead to the formation of iron-oxygen-iron (Fe-O-Fe) bridges. This polymerization process results in the growth of a three-dimensional inorganic network that constitutes the gel. acs.orgresearchgate.net

A significant advancement in sol-gel chemistry is the use of epoxides, such as propylene oxide, to control the gelation process, particularly when starting with iron(III) salts. acs.orgresearchgate.net This method, known as the epoxide-mediated sol-gel process, facilitates the formation of monolithic (single-piece) gels. researchgate.netrsc.org The epoxide acts as an internal proton scavenger, gradually and uniformly increasing the pH of the solution. researchgate.netresearchgate.net This controlled pH change induces the hydrolysis and condensation of the iron(III) species, leading to the formation of a homogeneous inorganic iron oxide framework without direct precipitation. acs.orgresearchgate.net

The resulting transparent, red-brown monolithic gels can be dried under atmospheric conditions to form xerogels or via supercritical extraction to produce aerogels. acs.orgresearchgate.net These materials are characterized by high surface areas (in the range of 300–400 m²/g) and mesoporous structures. acs.orgresearchgate.net

Several factors influence the rate of gel formation, providing a means to control the material's final properties. acs.orgresearchgate.net

VariableEffect on Gel FormationReference
Epoxide/Fe(III) RatioAffects the rate of gel formation. A propylene oxide/Fe molar ratio of 11 results in a gel time of approximately 1 minute; no gel forms for ratios below 6. sci-hub.seacs.org
Fe(III) Precursor SaltThe choice of anion (e.g., chloride vs. nitrate) influences the reaction kinetics and gel structure. acs.orgresearchgate.net
Amount of Water (H₂O/Fe(III))The quantity of water present for hydrolysis impacts the speed of the condensation reactions. acs.orgresearchgate.net
SolventThe solvent used (e.g., ethanol, DMF) affects precursor solubility and reaction rates. Using a solvent like DMF can prevent excessive heat generation. acs.orgrsc.org

To create materials with a hierarchical pore structure, the sol-gel process can be combined with phase separation. oup.comnih.gov This is often achieved by adding a water-soluble organic polymer, such as Poly(ethylene oxide) (PEO) or poly(acrylamide), to the initial solution. researchgate.netrsc.orgoup.com

In this approach, the polymerization of the iron precursor and the phase separation of the system occur simultaneously. rsc.org As the inorganic network begins to form via the sol-gel transition, the system separates into two distinct phases: a solvent-rich phase containing the dissolved organic polymer and a gel-rich phase composed of the condensed iron oxyhydroxide network. rsc.org The gelation process effectively freezes the transient structure of the phase separation in place. rsc.orgnih.gov

After the gel is dried and the organic polymer is removed (often by calcination), the final material is a monolith with a well-defined, co-continuous network of macropores (from the phase separation) and mesopores within the inorganic skeleton (from the sol-gel network itself). rsc.orgoup.com This method allows for precise control over the multiscale porosity of the final iron(III) oxide material. rsc.org

ComponentRole in the ProcessReference
Iron(III) Precursor (e.g., Iron Salt)Forms the inorganic gel skeleton through hydrolysis and condensation. researchgate.netrsc.org
Epoxide (e.g., Propylene Oxide)Acts as a proton scavenger to induce homogeneous gelation. researchgate.net
Polymer (e.g., PEO, Poly(acrylamide))Induces phase separation, creating the macroporous structure. Can also act as a precipitation inhibitor. researchgate.netrsc.org
Solvent (e.g., DMF, Ethanol)Dissolves all initial components to create a homogeneous starting solution. rsc.org

Hydrolytic Sol-Gel Pathways

Role of Process Parameters (e.g., Fe(III) Precursor Salt, Water Content, Solvent)

The synthesis of iron(III) isopropoxide and its subsequent transformation into iron oxide materials via sol-gel processes are significantly influenced by several key process parameters, including the choice of the iron(III) precursor salt, the amount of water present, and the nature of the solvent. These factors collectively dictate the reaction kinetics, the structure of the resulting gel, and the properties of the final material.

The selection of the Fe(III) precursor salt plays a crucial role in the sol-gel process. Commonly used salts include iron(III) chloride (FeCl₃) and iron(III) nitrate (B79036) (Fe(NO₃)₃). The choice of anion (Cl⁻ vs. NO₃⁻) can affect the hydrolysis and condensation rates, as well as the composition of the final product. For instance, in aqueous solutions, the speciation of ferric complexes is dependent on the anion, with covalently bound chloride complexes being prominent in ferric chloride solutions. chemdad.com The use of different precursor salts can lead to variations in the morphology and properties of the resulting iron oxide nanoparticles. google.comacs.org For example, iron oxide nanoparticles derived from FeCl₃ and Fe(NO₃)₃ precursors have been used to create iron(III) oxide (Fe₂O₃) nanoparticles with applications in environmental remediation. google.com

Water content is a critical parameter in the hydrolytic sol-gel synthesis of iron oxides from iron(III) isopropoxide. Iron(III) isopropoxide is highly sensitive to moisture and readily hydrolyzes in the presence of water. chemdad.comfishersci.iefishersci.ca The controlled addition of water initiates the hydrolysis of the isopropoxide ligands, forming iron hydroxide species. The water-to-alkoxide molar ratio is a key factor that determines the rate of gelation. researchgate.net A small amount of water can lead to the formation of an Fe-O-Fe bonded gel, while an excess of water can result in the precipitation of Fe₂O₃ flakes or crystals. rsc.org In the absence of water, condensation reactions can still proceed, but the hydrolysis step is bypassed. rsc.org

The solvent system employed in the synthesis of iron(III) isopropoxide and its subsequent sol-gel processing has a profound impact on the reaction pathway and the characteristics of the final product. Iron(III) isopropoxide can be prepared from iron ethoxide in a benzene solution with an excess of isopropyl alcohol. google.com The choice of solvent, such as isopropanol, ethanol, or benzene, influences the solubility of the precursors and intermediates, as well as the kinetics of the hydrolysis and condensation reactions. google.comnih.gov Polar solvents with hydrogen bonding capabilities, like alcohols, can promote the growth of the iron oxide/hydroxide network. sci-hub.se The solvent's polarity and its ability to coordinate with the metal center can affect the structure and properties of the resulting materials. mdpi.comjournalssystem.com For instance, the use of different organic solvents in the solvothermal synthesis of iron oxide nanoparticles from iron(III) acetylacetonate leads to different crystallization pathways. mdpi.com

Mechanisms of Hydrolysis and Polycondensation in Gel Formation

The formation of an iron oxide gel from iron(III) isopropoxide via the sol-gel method is a multi-step process driven by hydrolysis and polycondensation reactions. These reactions lead to the transformation of molecular precursors into a three-dimensional solid network.

Hydrolysis is the initial step where the isopropoxide ligands (-O-iPr) of the iron(III) isopropoxide molecule are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically initiated by the controlled addition of water to the alkoxide solution. The hydrolysis reaction can be represented by the following general equation:

Fe(O-iPr)₃ + 3H₂O → Fe(OH)₃ + 3(i-PrOH)

The rate and extent of hydrolysis are influenced by factors such as the water-to-alkoxide ratio, pH, temperature, and the solvent used. The hydrolysis of iron(III) in aqueous solutions is a complex process that can lead to the formation of various monomeric and polymeric hydroxo species. nih.gov

Following hydrolysis, polycondensation reactions occur, leading to the formation of Fe-O-Fe (oxo) or Fe-OH-Fe (ol) bridges between the hydrolyzed precursor molecules. This process results in the gradual growth of larger polymeric species and eventually the formation of a gel network. There are two main types of condensation reactions:

Oxolation: This involves the reaction between two hydroxyl groups to form an oxo bridge and a water molecule. (OH)₂Fe-OH + HO-Fe(OH)₂ → (OH)₂Fe-O-Fe(OH)₂ + H₂O

Olation: This involves the reaction between a hydroxyl group and an isopropoxide group to form an oxo bridge and an isopropanol molecule. (OH)₂Fe-OH + (i-PrO)-Fe(OH)₂ → (OH)₂Fe-O-Fe(OH)₂ + i-PrOH

These condensation reactions are responsible for linking the iron centers together, forming a continuous inorganic network. The structure of the resulting gel is dependent on the relative rates of hydrolysis and condensation. researchgate.netbohrium.comresearchgate.netcsic.es The polycondensation process continues during the aging of the gel, leading to a strengthening of the network structure. nih.gov

Non-Hydrolytic Sol-Gel Approaches

Non-hydrolytic sol-gel (NHSG) chemistry offers an alternative to the conventional aqueous-based methods for synthesizing metal oxides. These approaches avoid the use of water and instead rely on other oxygen donors to facilitate the formation of the oxide network.

Alkoxide as Oxygen Donor

In one of the key non-hydrolytic sol-gel routes, a metal alkoxide itself can serve as the oxygen donor. A common example is the reaction between a metal chloride and a metal alkoxide. This reaction proceeds via an alkyl halide elimination pathway, forming a metal-oxygen-metal bridge and an alkyl halide as a byproduct.

The general reaction can be represented as: M-Cl + M'-OR → M-O-M' + R-Cl

This approach allows for a high degree of control over the reaction at an atomic level, leading to homogeneous and well-defined products. mdpi.com The absence of water in the system can prevent uncontrolled precipitation and allows for the synthesis of materials with unique properties.

Metal Alkoxide Reactions in Organic Solvents

Non-hydrolytic sol-gel syntheses are often carried out in organic solvents, which can play multiple roles in the reaction. The "benzyl alcohol route" is a versatile surfactant-free, non-hydrolytic method where metal precursors like chlorides or alkoxides react with benzyl alcohol to form metal oxide nanoparticles. acs.orgmdpi.com In this process, the organic solvent not only acts as the reaction medium but also as the oxygen source for the formation of the metal oxide. acs.org

The reaction mechanisms in these systems can be complex and may involve ether or alkyl halide elimination, depending on the precursors used. mdpi.com For instance, the reaction of metal acetylacetonates with benzylamine has been shown to yield nanocrystalline iron oxide. acs.org The choice of organic solvent can significantly influence the size, shape, and surface properties of the resulting nanoparticles. acs.org These solvent-controlled syntheses are typically simpler than surfactant-based methods and often operate at lower temperatures. acs.org

Single-Source Precursor Applications

Single-source precursors (SSPs) are compounds that contain all the necessary elements for the formation of a desired multi-component material in a single molecule. The use of SSPs in sol-gel synthesis offers excellent stoichiometric control and can lead to the formation of highly homogeneous nanomaterials at lower temperatures.

Synthesis of Binary Oxide Nanomaterials (e.g., TiO₂/Fe₂TiO₅ Composites)

Iron(III) isopropoxide can be incorporated into heterometallic alkoxide precursors for the synthesis of binary oxide nanomaterials. A notable example is the use of the titanium and iron heterometal isopropoxide, [FeCl{Ti₂(O-iPr)₉}], as a single-source precursor for the production of mixed TiO₂/Fe₂TiO₅ materials. researchgate.netresearchgate.netplu.mx

The sol-gel processing of this precursor, followed by thermal treatment at different temperatures, allows for the controlled synthesis of various oxide phases. Research has shown that thermal treatment of the gel derived from this precursor at temperatures up to 500 °C results in a mixture of nanometric-sized anatase TiO₂ and amorphous iron(III) oxide. As the temperature is increased to 700 °C, the formation of rutile TiO₂, hematite (B75146) (α-Fe₂O₃), and pseudobrookite (Fe₂TiO₅) is observed. At 1000 °C, the final products are predominantly rutile and pseudobrookite. researchgate.net

The use of a single-source precursor like [FeCl{Ti₂(O-iPr)₉}] ensures a high degree of homogeneity in the resulting oxide-oxide nanocomposites, which is difficult to achieve using a mixture of individual metal precursors. researchgate.net

Table 1: Oxide Phases Obtained from Thermal Treatment of a [FeCl{Ti₂(O-iPr)₉}] Single-Source Precursor

Treatment Temperature (°C)Resulting Oxide PhasesReference
≤ 500Anatase TiO₂, Amorphous Iron(III) Oxide researchgate.net
700Rutile TiO₂, Hematite (α-Fe₂O₃), Pseudobrookite (Fe₂TiO₅) researchgate.net
1000Rutile TiO₂, Pseudobrookite (Fe₂TiO₅) researchgate.net
Heterometallic 3d-4f Alkoxide Precursors for Functional Inorganic Materials

The synthesis of heterometallic materials, particularly those containing both 3d transition metals (like iron) and 4f lanthanide elements, is of significant interest for developing functional materials with unique magnetic, optical, and catalytic properties. Iron alkoxides are key precursors in the creation of these complex molecular structures. One approach involves the reaction of lanthanide compounds with iron alkoxides, which can lead to the formation of bimetallic frameworks. For instance, reacting lanthanide silylamides, [Ln{N(SiMe₃)₂}₃], with the iron(III) alkoxide [Fe₂(OᵗBu)₆] in the presence of excess tert-butyl alcohol can trigger in-situ ligand exchange and Lewis acid-base interactions to form heterometallic compounds. researchgate.net Depending on the ionic radius of the lanthanide element, different stoichiometric ratios of the metals can be achieved in the final structure. researchgate.net

Another strategy involves the direct reaction of metallic lanthanides with divalent transition-metal chlorides in an alcohol solvent, which also serves as the ligand precursor. nih.govnih.govresearchgate.net This method leads to the formation of novel heterometallic oxo-alkoxide clusters. nih.govnih.govresearchgate.net These single-source molecular precursors can then be converted into binary metal oxide nanomaterials, such as perovskites (e.g., NdFeO₃, LaMnO₃, GdMnO₃), upon thermal treatment. researchgate.netnih.govresearchgate.net The use of these well-defined molecular precursors allows for a lower temperature synthesis of the final inorganic materials compared to traditional solid-state methods. nih.gov

Precursor SystemResulting Heterometallic ComplexFinal MaterialReference
[Ln{N(SiMe₃)₂}₃] + [Fe₂(OᵗBu)₆]Hetero-bimetallic Ln-Fe frameworksNanocrystalline NdFeO₃ researchgate.net
Metallic Lanthanides (La, Nd, Gd) + MCl₂ (M=Mn, Co) in 2-methoxyethanol[Ln₄M₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆]Perovskite-type binary oxides (e.g., LaMnO₃, GdMnO₃) nih.govnih.govresearchgate.net
Iron Alkoxide Derivatives[Fe₂Ln₂((OCH₂)₃CR)₂(O₂CᵗBu)₆(H₂O)₄]Lanthanide orthoferrite perovskites (LnFeO₃) nih.gov
Preparation of Iron Oxide Magnetic Nanoparticles

Iron(III) isopropoxide is a suitable precursor for the synthesis of iron oxide magnetic nanoparticles (IONPs) through methods such as sol-gel and thermal decomposition, which allow for precise control over particle size, crystallinity, and magnetic properties. mdpi.comnih.govnih.gov

The sol-gel process is a wet-chemical technique that begins with a colloidal solution (sol) of precursors, which undergoes hydrolysis and condensation reactions to form an integrated network within a liquid phase (gel). mdpi.comnih.gov Metal alkoxides like iron(III) isopropoxide are ideal for this process due to their high reactivity towards water. The reaction can be performed at room temperature, and by controlling parameters such as the water-to-alkoxide ratio, solvent, and temperature, the size of the resulting spherical IONPs can be tuned. nih.gov The gel is then dried and subjected to heat treatment (calcination) to crystallize the iron oxide phase, such as maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃). nih.govresearchgate.net This method is advantageous for its ability to produce high-purity and homogeneous metal oxide products at relatively low processing temperatures. researchgate.net

Thermal decomposition is another powerful method for producing high-quality, monodisperse IONPs. nih.govnih.gov This technique involves heating an organometallic precursor, such as an iron-oleate complex, in a high-boiling point organic solvent in the presence of surfactants. nih.govnih.govrsc.orgnih.gov Iron(III) isopropoxide can be used to form the necessary iron-oleate intermediate in situ. The high temperatures used in this method facilitate the decomposition of the precursor and the subsequent nucleation and growth of the nanoparticles. nih.gov By carefully controlling reaction parameters such as temperature, heating rate, precursor concentration, and reaction time, it is possible to achieve significant control over the particle size (from ~2 to 30 nm), size distribution, and crystal phase. nih.govrsc.org This control is crucial as these parameters directly influence the magnetic properties of the resulting nanoparticles. nih.govrsc.org

Development of Ferratrane Complexes as Alkoxide Precursors

Ferratrane complexes represent a class of aminoalkoxide derivatives of iron that serve as stable and convenient single-source precursors for iron oxide materials. psu.ac.th These complexes can be synthesized via a cost-effective and facile "oxide one-pot synthesis" (OOPS) process. psu.ac.th In this method, an inexpensive iron source like iron hydroxide is reacted with triethanolamine (TEA) and a catalyst such as triethylenetetramine (TETA) in a solvent like ethylene glycol. psu.ac.th The resulting ferratrane complex is a novel alkoxide precursor that is less sensitive to moisture than traditional metal alkoxides, making it easier to handle. psu.ac.thresearchgate.net

These ferratrane precursors can be readily used in sol-gel or sol-gel-hydrothermal processes to produce iron oxide powders. psu.ac.thresearchgate.net For example, a solution of the ferratrane precursor can be subjected to a hydrothermal treatment, followed by annealing at a specific temperature (e.g., 500 °C) to yield phase-pure iron oxides like magnetite (Fe₃O₄) or hematite (α-Fe₂O₃). researchgate.net The use of these single-source precursors ensures a high degree of homogeneity and purity in the final metal oxide product. psu.ac.th

PrecursorSynthesis MethodResulting MaterialReference
Ferratrane ComplexSol-gel-hydrothermal processMagnetite (Fe₃O₄) researchgate.net
Ferratrane Complex (annealed)Sol-gel-hydrothermal followed by annealing at 500°CHematite (α-Fe₂O₃) researchgate.net
Ferratrane ComplexSol-gel process with calcinationHematite (α-Fe₂O₃) nanocrystals psu.ac.th

Advanced Synthetic Techniques

Microwave-Driven Synthesis of Iron-Oxide Nanoparticles

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nanoparticles with uniform sizes and shapes. nih.govrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. rsc.org The microwave-driven synthesis of iron oxide nanoparticles is flexible and can be adapted to various reaction conditions to control the size, shape, and physicochemical properties of the final product. nih.gov

Typically, the microwave-assisted hydrothermal synthesis of IONPs involves heating a solution of iron salts, such as iron(III) chloride (FeCl₃), in a basic medium within a pressurized microwave reactor. rsc.orgnih.govmdpi.com Parameters like reaction temperature (ranging from 100°C to 250°C), time, pressure, and the type of precipitating agent can be precisely controlled to tune the resulting nanoparticle characteristics. nih.govnih.govmdpi.com For instance, studies have shown that at lower temperatures (100°C - 125°C), iron oxyhydroxide phases may form, while at higher temperatures (150°C and above), iron(III) oxide (Fe₂O₃) is the predominant product. nih.gov While many reported procedures utilize iron salts as precursors, the high reactivity of iron(III) isopropoxide makes it a potentially suitable precursor for this rapid synthesis technique, allowing for fast hydrolysis and condensation under microwave irradiation.

Synthesis of Metal-Organic Nanoparticles from Lignin-Iron Isopropoxide Reactions

A novel approach to synthesizing metal-organic nanoparticles involves the reaction of iron(III) isopropoxide with lignin (B12514952), the second most abundant biopolymer in the world. This method harnesses the high reactivity of the metal alkoxide with the abundant hydroxyl groups present in the lignin structure. The reaction, typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF), results in a condensation reaction where Fe-O-C(lignin) bonds are formed, releasing isopropanol. Despite the high water sensitivity of iron isopropoxide, the resulting metal-organic nanoparticles exhibit stability in water suspensions. This process presents a facile route to produce solution-processable, biocompatible metal-organic nanomaterials with potential for enhanced functionalities such as magnetic, antibacterial, and catalytic properties.

A key advantage of the lignin-iron isopropoxide reaction is the ability to tune the morphology of the resulting nanoparticles by carefully controlling the reaction parameters. The immediate condensation reaction and the subsequent hydrolysis step govern the final structure. By adjusting factors such as the concentration of reactants, the ratio of iron isopropoxide to lignin, and the conditions of hydrolysis, a range of distinct morphologies can be reproducibly obtained.

Research has demonstrated that this control can yield four different structural states:

An open, fishnet-type network structure.

Small, solid nanoparticles with diameters of 10–30 nm.

Large, uniform spherical particles with diameters ranging from 50 to 400 nm.

Hollow nanoparticles.

For example, when the condensate is hydrolyzed by the addition of 10 wt% deionized water in THF, an open network structure is formed as small iron-lignin nanoparticles fuse together. This demonstrates how the extreme reactivity of iron(III) isopropoxide can be harnessed to create a variety of structured metal-organic nanomaterials.

High-Temperature Hydrolysis of Iron(II) and Iron(III) Alkoxides

The high-temperature hydrolysis of iron(II) and iron(III) alkoxides is a critical process in the synthesis of various iron oxide materials. This method is a key part of the sol-gel process, which allows for the creation of high-purity iron oxide nanoparticles with controlled size distributions. The process involves the reaction of the iron alkoxide with water, leading to the formation of iron hydroxides or oxyhydroxides, which then undergo thermal decomposition to yield iron oxides.

Hydrolysis of iron(III) ions, which is conceptually similar to the hydrolysis of their alkoxides, is known to increase dramatically with temperature. Studies have shown that the ferric ion (Fe³⁺) is practically non-existent in solution above approximately 150°C due to rapid hydrolysis. At elevated temperatures, the hydrolysis of iron alkoxides proceeds through the formation of intermediate species, ultimately resulting in the precipitation of iron oxides. For instance, gelatinous precipitates of iron(III) hydroxide, when aged at temperatures between 50 and 90°C in alkaline media, transform into α-FeO(OH) (goethite) and/or α-Fe₂O₃ (hematite). The specific product formed is dependent on factors such as pH and the presence of other ions in the solution.

The general chemical transformation for the thermal decomposition of iron(III) hydroxide, a product of hydrolysis, can be represented as:

2Fe(OH)₃ (s) + heat → Fe₂O₃ (s) + 3H₂O (g)

This decomposition reaction highlights the final step in a process that begins with the hydrolysis of the iron alkoxide precursor. The controlled hydrolysis of iron alkoxides is a versatile method for producing thin films of iron(III) oxide for applications in optical and magnetic recording.

The table below summarizes the products obtained from the aging of gelatinous iron(III) precipitates, which are formed from the hydrolysis of iron(III) salts, under different conditions. This provides insight into the likely products of high-temperature iron alkoxide hydrolysis.

Starting MaterialMediumAging Temperature (°C)Products
Gelatinous Iron(III) PrecipitateAlkaline (R>1)50 - 90α-FeO(OH) with or without α-Fe₂O₃
Gelatinous Iron(III) PrecipitateAcidic (R<1)80 - 90β-FeO(OH)
Gelatinous Iron(III) PrecipitateAcidic (with SO₄²⁻)50 - 90α-FeO(OH), α-Fe₂O₃, NaFe₃(SO₄)₂(OH)₆

Table 1: Transformation products of gelatinous iron(III) precipitates under various aging conditions.

Oligomerization and Polymerization in Alkoxide Systemsnih.gov,casaverdeambiental.com.br

Metal alkoxides, including iron(III) isopropoxide, exhibit a strong tendency to form oligomeric or polymeric structures. This behavior is primarily driven by the ability of the alkoxide groups to act as bridging ligands between metal centers, leading to the formation of M-O-M bonds. The degree of oligomerization is influenced by factors such as the size of the alkyl group on the alkoxide and the coordination number of the metal. For alkali metal alkoxides, smaller alkyl groups tend to favor the formation of more complex oligomeric or polymeric structures.

In the context of iron alkoxides, this oligomerization is a key feature. For example, diiron complexes supported by bis-alkoxide frameworks have been synthesized, demonstrating the formation of dimeric species. The control of the nuclearity, or the number of metal atoms in a cluster, can be influenced by the presence of other ligands in the coordination sphere.

A significant application of the polymerization of iron alkoxides is in sol-gel chemistry. This process involves two main reactions:

Hydrolysis: The metal alkoxide reacts with water, replacing an alkoxide group (OR) with a hydroxyl group (OH). Fe(OR)₃ + H₂O → Fe(OR)₂(OH) + ROH

Condensation: The hydroxylated species can then react with each other or with other alkoxides to form an oxo-bridge (Fe-O-Fe) or a hydroxo-bridge (Fe-(OH)-Fe), releasing water or alcohol in the process. This step leads to the formation of oligomers and eventually a cross-linked, three-dimensional polymeric network known as a gel.

The condensation reactions can be summarized as follows:

Oxolation (water-forming): Fe-OH + HO-Fe → Fe-O-Fe + H₂O

Alcoxolation (alcohol-forming): Fe-OR + HO-Fe → Fe-O-Fe + ROH

These polymeric metal alkoxides can be classified into two main types: oxo-bridged, which are essentially partially hydrolyzed metal alkoxides, and alkoxide-bridged structures. The sol-gel process, which relies on this polymerization, is widely used to synthesize iron oxide nanoparticles with high purity and a narrow size distribution. The hydrolysis and condensation of iron alkoxides lead to the formation of iron-oxo oligomers, which are precursors to the final iron oxide material. Studies on the hydrolysis of aqueous iron(III) solutions have shown that the addition of a base initiates the formation of iron-oxo oligomers, which can be stabilized at certain reactant ratios before aggregating into larger nanoparticles.

The table below outlines the basic steps and resulting structures in the sol-gel polymerization of metal alkoxides.

StepReaction TypeDescriptionResulting Structure
1HydrolysisReaction of metal alkoxide with water to form reactive monomers with hydroxyl groups.Monomeric metal hydroxo-alkoxides
2Polycondensation (Sol Formation)Reaction of monomers to form colloid-like oligomers.Sol (colloidal suspension of oligomers)
3Further Polymerization (Gel Formation)Additional hydrolysis and condensation reactions leading to cross-linking.Gel (a 3-dimensional polymeric matrix)

Table 2: Fundamental steps in the sol-gel polymerization of metal alkoxides.

Coordination Chemistry and Structural Characterization of Iron Iii Isopropoxide Derivatives

Molecular and Supramolecular Architecture

The molecular and supramolecular architecture of iron(III) isopropoxide and its derivatives is dominated by the tendency of the iron centers to achieve a stable, higher coordination number through the formation of bridges with isopropoxide groups. This leads to the self-assembly of monomeric units into larger, more complex oligomeric and polymeric structures.

Iron(III), a d⁵ metal ion, commonly exhibits a preference for an octahedral coordination environment, which maximizes its ligand field stabilization energy. wiley-vch.de In the case of iron(III) isopropoxide, it is widely accepted that the iron centers achieve this stable six-coordinate geometry. This is accomplished through the sharing of isopropoxide ligands between adjacent iron atoms, leading to the formation of a coordination polymer or oligomer. In such a structure, each iron atom would be coordinated to six oxygen atoms from the bridging and terminal isopropoxide groups. The distortion from a perfect octahedral geometry in these complexes is common, influenced by the steric bulk of the isopropoxide ligands and the constraints of the resulting polynuclear framework. nih.gov

Table 1: Typical Coordination Geometries of Iron(III) Complexes

Coordination NumberGeometryExamples
4Tetrahedral[FeCl₄]⁻
5Trigonal Bipyramidal, Square Pyramidal[Fe(salen)Cl], [Fe(N(SiMe₃)₂)₃]
6Octahedral [Fe(H₂O)₆]³⁺, [Fe(CN)₆]³⁻, Fe(acac)₃
7Pentagonal BipyramidalCertain Schiff base complexes
This table provides an overview of common coordination geometries for the Iron(III) ion, highlighting the prevalence of the octahedral arrangement.

Simple monomeric Fe(OPr-i)₃ units are not typically observed in the solid state due to the coordinative unsaturation of the iron center. Instead, iron(III) isopropoxide exists as oligomeric or polymeric structures. A common structural motif for iron(III) alkoxides is the formation of oxo-centered clusters. For instance, the reaction of iron(III) halides with sodium ethoxide has been shown to produce the iron(III) oxoethoxide cluster, [Fe₅O(OEt)₁₃]. researchgate.net This pentanuclear oxo-cluster features a central oxygen atom surrounded by five iron atoms, which are further bridged by ethoxide ligands. It is highly probable that iron(III) isopropoxide adopts similar, if not more complex, oligomeric structures, such as dimers, trimers, or larger clusters, to satisfy the coordination preference of the iron(III) centers. The degree of oligomerization can be influenced by the reaction conditions, including the solvent and the presence of moisture, which can lead to the formation of oxo-alkoxides.

Iron(III) isopropoxide is a valuable precursor for the synthesis of heterometallic alkoxide clusters. These multi-metal complexes are of significant interest for their applications in materials science, particularly as single-source precursors for mixed-metal oxides.

The reaction of iron(III) compounds with titanium(IV) isopropoxide can lead to the formation of complex iron-titanium oxoalkoxide clusters. For example, attempts to prepare mixed-metal alkoxides of iron and titanium have resulted in the isolation of species such as the ionic complex [Ti₃(μ₃-OPr-i)₂(μ-OPr-i)₃(OPr-i)₆][FeCl₄] and the high-yield oxo-haloalkoxide, [Fe₅(μ₅-O)(μ-OPr-i)₈Cl₅]. researchgate.net These structures highlight the tendency to form robust oxo-alkoxide cores rather than simple mixed-metal alkoxides. The formation of these complex structures is driven by the high Lewis acidity and oxophilicity of both iron(III) and titanium(IV).

The co-reaction of iron(III) alkoxides with lanthanide compounds provides a route to iron-lanthanide heterometallic clusters. These clusters are of interest for their potential magnetic and optical properties. The specific structure of the resulting cluster can be influenced by the identity of the lanthanide element and the reaction stoichiometry. For instance, the reaction of an iron(III) alkoxide with a lanthanide source can lead to the formation of clusters with varying Fe:Ln ratios, which can serve as precursors to nanocrystalline lanthanide ferrites (LnFeO₃).

Iron(III)-Oxo Cluster Chemistry

Iron(III) isopropoxide is a versatile precursor for the synthesis of iron(III)-oxo clusters. The controlled hydrolysis of the isopropoxide ligands leads to the formation of oxo or hydroxo bridges, which subsequently assemble into polynuclear cluster arrangements. The resulting structures are often complex and can be influenced by the presence of other coordinating ligands introduced into the reaction system.

The use of ancillary ligands, such as dimethylarsinate (B1200466) (Me₂AsO₂⁻), in conjunction with iron precursors, can lead to the formation of novel iron(III)-oxo clusters with unprecedented structures. Although direct synthesis from iron(III) isopropoxide is not always explicitly detailed in the literature, the principles of its reactivity suggest its utility as a starting material for such complex structures. The greater basicity of the arsinate (B1236438) ligand compared to carboxylates can lead to distinct ligation modes and cluster topologies. nih.govnih.govnih.govnih.gov

A notable example is the Fe₁₂ cluster, [Fe₁₂O₄(O₂CᵗBu)₈(O₂AsMe₂)₁₇(H₂O)₃]Cl₃, which features a core structure previously unseen in iron(III) carboxylate chemistry. This cluster consists of two Fe₆ units, each containing two {Fe₃(μ₃-O²⁻)} groups, linked together in a loop. nih.govnih.govnih.govnih.gov Another complex, Na₂Fe₁₂Na₂O₄(O₂AsMe₂)₂₀(NO₃)₆(Me₂AsO₂H)₂(H₂O)₄₆, also comprises two Fe₆ units, but they are linked linearly by a central {Na₂(NO₃)₂} bridge. nih.govnih.govnih.govnih.gov

A simpler, linear Fe₃ complex, Fe₃(O₂AsMe₂)₆(Me₂AsO₂H)₂(hqn)₂ (where hqn is 8-hydroxyquinoline), has also been synthesized. This structure is particularly rare as it lacks any monoatomic bridges between the iron(III) ions, a feature unprecedented in iron carboxylate chemistry. nih.govnih.govnih.govnih.gov Magnetic studies on these clusters reveal that the pairwise interactions between the iron(II) centers are antiferromagnetic. nih.govnih.gov For the Fe₁₂ clusters, this results in an S = 0 ground state, while the Fe₃ complex exhibits an S = 5/2 ground state due to very weak antiferromagnetic coupling. nih.govnih.gov

Table 1: Structural and Magnetic Properties of Selected Iron(III)-Oxo Clusters with Dimethylarsinate Ligands

Compound Formula Fe Core Core Description Ground State (S)
1 [Fe₁₂O₄(O₂CᵗBu)₈(O₂AsMe₂)₁₇(H₂O)₃]Cl₃ Fe₁₂ Two Fe₆ units in a loop 0
2 Na₂Fe₁₂Na₂O₄(O₂AsMe₂)₂₀(NO₃)₆(Me₂AsO₂H)₂(H₂O)₄₆ Fe₁₂ Two Fe₆ units linked linearly 0

| 3 | Fe₃(O₂AsMe₂)₆(Me₂AsO₂H)₂(hqn)₂ | Fe₃ | Linear without monoatomic bridges | 5/2 |

Polynuclear Fe(III) Complexes

The propensity of iron(III) to form oxo-bridged clusters is a dominant theme in its coordination chemistry, driven by the high Lewis acidity of the Fe³⁺ ion which favors the formation of oxide bridges from precursor molecules like water or alkoxides. wayne.edu This leads to a vast array of polynuclear complexes with varying nuclearities, from simple dinuclear species to large, complex cages. wayne.edu

For instance, the reaction of iron salts with ligands like diphenylphosphinic acid can yield clusters such as (NHEt₃)[Fe₈O₅(OH)₅(O₂PPh₂)₁₀], which features a core of two stacked {Fe₄(μ₃-O)₂}⁸⁺ butterfly units. wayne.edu The incorporation of other metal ions can lead to even more complex heterometallic structures, such as [Fe₁₂Ca₄O₁₀(O₂CPh)₁₀(hmp)₄] and [Fe₁₂La₄O₁₀(OH)₄(tbb)₂₄], where the fundamental Fe₈ core is expanded. wayne.edu

These polynuclear complexes are of significant interest in the field of molecular magnetism, as the magnetic interactions between the iron centers can lead to phenomena like spin frustration, resulting in high ground state spin values. wayne.edu

Table 2: Examples of Polynuclear Iron(III)-Oxo Complexes

Compound Nuclearity Core Description
(NHEt₃)[Fe₈O₅(OH)₅(O₂PPh₂)₁₀] Fe₈ Two stacked {Fe₄(μ₃-O)₂}⁸⁺ butterfly units
[Fe₁₂Ca₄O₁₀(O₂CPh)₁₀(hmp)₄] Fe₁₂Ca₄ Contains two stacked butterfly units with additional Fe and Ca atoms

Ligand Exchange and Coordination Dynamics

Ligand exchange reactions are fundamental to the coordination chemistry of iron(III) isopropoxide. The isopropoxide ligands are relatively labile and can be readily substituted by a variety of other ligands, such as carboxylates, phenolates, or chelating agents. This reactivity allows for the systematic modification of the coordination sphere of the iron center and the synthesis of a wide range of derivatives with tailored properties.

The dynamics of these exchange processes can be influenced by several factors, including the nature of the incoming ligand, the solvent, and the temperature. The exchange can proceed through associative or dissociative mechanisms. In the context of iron(III) complexes, the formation of intermediate species where the incoming ligand coordinates to the metal center before the departure of the original ligand is a common feature. researchgate.net

For example, the reaction of the iron(III) hydroxo dimer, [Fe₂(μ-OH)₂(H₂O)₈]⁴⁺, with various inorganic ligands proceeds through a dissociative interchange mechanism. This involves the formation of an intermediate where the ligand is coordinated to only one of the iron centers before forming a bridge. researchgate.net While this example does not directly involve iron(III) isopropoxide, the principles of ligand exchange at a dinuclear iron core are relevant. The lability of the isopropoxide groups in Fe(OⁱPr)₃ would similarly allow for facile substitution by incoming nucleophiles, providing a versatile platform for synthetic inorganic chemistry.

Structural Models of Iron(III) Metalloenzymes and Active Sites

Iron(III) complexes derived from simple precursors like iron(III) isopropoxide serve as valuable structural models for the active sites of iron-containing metalloenzymes. nih.gov These enzymes perform a wide range of crucial biological functions, including oxygen transport, electron transfer, and the catalysis of redox reactions. By synthesizing and characterizing small-molecule analogues, chemists can gain insight into the geometric and electronic structures of the native active sites and the mechanisms of their catalytic cycles. nsf.gov

A significant class of iron metalloenzymes features non-heme iron centers. For example, some dioxygenases contain a conserved Fe binding site composed of a 2-His-1-carboxylate facial triad. In their resting state, these active sites are often six-coordinate, with water molecules occupying the remaining coordination sites. Artificial metalloproteins have been engineered to mimic these structural features, providing a controlled environment to study the coordination chemistry of iron. mdpi.com

The synthesis of these model complexes often involves the reaction of a suitable iron precursor with a custom-designed ligand that mimics the coordination environment of the protein active site. The reactivity of iron(III) isopropoxide makes it an excellent candidate as a starting material for such syntheses, allowing for the controlled introduction of the iron center into the ligand framework. Spectroscopic and structural analysis of the resulting synthetic models can then be compared to data from the native enzymes to validate the model and to probe the effects of systematic modifications to the ligand structure. nsf.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Iron(3+);propan-2-olate
[Fe₁₂O₄(O₂CᵗBu)₈(O₂AsMe₂)₁₇(H₂O)₃]Cl₃
Na₂Fe₁₂Na₂O₄(O₂AsMe₂)₂₀(NO₃)₆(Me₂AsO₂H)₂(H₂O)₄₆
Fe₃(O₂AsMe₂)₆(Me₂AsO₂H)₂(hqn)₂
(NHEt₃)[Fe₈O₅(OH)₅(O₂PPh₂)₁₀]
[Fe₁₂Ca₄O₁₀(O₂CPh)₁₀(hmp)₄]
[Fe₁₂La₄O₁₀(OH)₄(tbb)₂₄]

Advanced Applications in Materials Science Derived from Iron Iii Isopropoxide

Nanomaterials and Thin Film Fabrication

The versatility of iron(III) isopropoxide makes it an ideal precursor for the synthesis of a wide array of nanomaterials and the deposition of thin films. The controlled chemical transformation of this compound through processes such as sol-gel synthesis and thermal decomposition enables the formation of materials with specific morphologies, crystallinities, and functionalities.

Precursors for Metal Oxide Nanoparticles

Iron(III) isopropoxide is a valuable precursor for the synthesis of various iron oxide nanoparticles. The compound's ability to undergo controlled hydrolysis and condensation reactions is central to the sol-gel method, a common route for producing metal oxides. nih.gov Similarly, its thermal decomposition in the presence of surfactants and solvents allows for the formation of well-defined nanocrystals. rsc.orgfz-juelich.de The choice of synthesis parameters, including temperature, precursor concentration, and the presence of stabilizing agents, plays a crucial role in determining the final characteristics of the nanoparticles. rsc.org

Superparamagnetic iron oxide nanoparticles (SPIONs) are a class of magnetic nanoparticles with applications in various biomedical fields. nih.gov These nanoparticles typically consist of magnetite (Fe3O4) or maghemite (γ-Fe2O3) cores and exhibit superparamagnetism, a property where they are magnetic only in the presence of an external magnetic field. nih.gov The synthesis of SPIONs often involves the controlled precipitation of iron salts or the thermal decomposition of organometallic precursors. nih.govarxiv.org

While various iron precursors are commonly used, the chemical properties of iron(III) isopropoxide make it a suitable candidate for producing SPIONs through sol-gel or thermal decomposition routes. The hydrolysis of iron(III) isopropoxide can lead to the formation of iron oxide nuclei, which can then be grown into crystalline SPIONs under controlled conditions. The oxidation state of the iron precursor can influence the morphology of the resulting nanoparticles, with iron(III) ions favoring the formation of spherical nanoparticles. nih.gov High-temperature decomposition of the precursor in the presence of surfactants can yield uniform magnetic nanoparticles with desirable size ranges and surface properties. nih.gov

PropertyDescriptionSource
Core Materials Magnetite (Fe3O4) or Maghemite (γ-Fe2O3) nih.gov
Size Range Typically 10 nm to 100 nm in diameter nih.gov
Key Property Superparamagnetism nih.gov
Synthesis Routes Co-precipitation, Microemulsion, Thermal Decomposition, Sol-Gel nih.govnih.gov

The precise control over the size, shape, and oxidation state of iron oxide nanoparticles is critical for their application in various technologies. rsc.org The synthesis parameters during the decomposition of an iron precursor are key to achieving this control. rsc.org For instance, the concentration of the iron precursor has been shown to have a non-monotonic effect on the final nanoparticle size. rsc.org Initially, an increase in precursor concentration can lead to larger nanoparticles, but beyond a certain point, it may result in smaller particles due to the complex interplay between nucleation and growth kinetics. rsc.org

In thermal decomposition methods, the reaction temperature, heating rate, and the choice of solvent and surfactants are all critical variables that can be tuned to control the nanoparticle dimensions. fz-juelich.denih.gov The use of different solvents with varying boiling points allows for the synthesis of nanoparticles within specific size ranges. fz-juelich.de The addition of surfactants, such as oleic acid and sodium oleate, can influence the shape of the nanoparticles, enabling the formation of spheres or cubes. nih.gov The careful selection of these parameters allows for the reproducible synthesis of monodisperse nanoparticles. fz-juelich.de Although these principles are general, they are directly applicable to syntheses employing iron(III) isopropoxide.

ParameterEffect on Nanoparticle PropertiesSource
Precursor Concentration Influences the final nanoparticle size in a non-monotonic manner. rsc.org
Reaction Temperature A key factor in controlling the nucleation and growth, thus affecting the size. fz-juelich.de
Surfactants Can control the shape (e.g., spheres vs. cubes) and prevent aggregation. nih.gov
Solvent The boiling point of the solvent can determine the accessible temperature range and influence particle size. fz-juelich.de

Epsilon-iron(III) oxide (ε-Fe2O3) is a metastable polymorph of iron(III) oxide that exhibits unique and potentially useful magnetic properties, including a giant coercive field at room temperature. researchgate.net This makes it a candidate for applications in high-density magnetic recording media. researchgate.net The synthesis of phase-pure ε-Fe2O3 is challenging, as it tends to transform into the more stable alpha phase at higher temperatures. researchgate.net

One of the successful methods for synthesizing ε-Fe2O3 is the sol-gel method, often followed by thermal treatment. researchgate.netresearchgate.net While iron(III) nitrate (B79036) is a commonly cited precursor, the principles of sol-gel chemistry suggest that iron(III) isopropoxide would also be a suitable precursor. The hydrolysis and condensation of iron(III) isopropoxide can form an amorphous iron oxide gel, which upon controlled calcination within a silica (B1680970) matrix, can crystallize into the epsilon phase. The silica matrix helps to prevent the growth of nanoparticles and their transformation into the more stable alpha phase. Subsequent removal of the silica matrix yields the desired ε-Fe2O3 nanoparticles.

PropertyValue/DescriptionSource
Crystal Structure Rhombic researchgate.net
Key Magnetic Property High coercivity at room temperature researchgate.net
Metastability Transforms to α-Fe2O3 at 500-750 °C researchgate.net
Potential Synthesis Route Sol-gel precipitation from an iron(III) precursor followed by thermal treatment. researchgate.net

Synthesis of Porous Materials

Porous iron(III) oxide materials are of interest for applications in catalysis, adsorption, and as sensor components due to their high surface area and accessible pore structures. The sol-gel process is a versatile method for preparing such materials. nih.govresearchgate.net The use of an iron(III) precursor, such as iron(III) isopropoxide, in a suitable solvent allows for the formation of a sol upon hydrolysis. Subsequent gelation and drying of this sol can lead to porous iron oxide monoliths. nih.gov

The properties of the resulting porous material, such as surface area and pore size, can be controlled by manipulating the synthesis conditions. fz-juelich.de Factors including the precursor concentration, the amount of water used for hydrolysis, and the choice of solvent all influence the final structure. fz-juelich.deresearchgate.net For instance, the addition of an epoxide can act as a proton scavenger, inducing the hydrolysis and condensation of the iron(III) species to form a gel network. nih.govresearchgate.net The resulting gels can then be dried under atmospheric conditions to form xerogels or with supercritical CO2 to produce aerogels with high surface areas (in the range of 300-400 m²/g) and mesoporous dimensions. nih.govfz-juelich.de

ParameterInfluence on Porous Material PropertiesSource
Epoxide/Fe(III) Ratio Affects the rate of gel formation. fz-juelich.de
Water/Fe(III) Ratio Influences the hydrolysis and condensation reactions. fz-juelich.de
Solvent Can impact the solubility of the precursor and the gelation process. fz-juelich.de
Drying Method Atmospheric drying (xerogel) vs. supercritical drying (aerogel) significantly affects porosity and surface area. nih.gov

Metal-Organic Frameworks (MOFs) and Related Superstructures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govyoutube.com Iron-based MOFs have attracted considerable attention due to their low toxicity, good stability, and potential applications in catalysis, gas storage, and drug delivery. nih.gov The synthesis of iron-based MOFs typically involves the reaction of an iron salt with a multitopic organic linker under solvothermal or hydrothermal conditions. nih.gov

While iron(III) chloride and iron(III) nitrate are commonly used as iron sources, iron(III) isopropoxide represents a viable alternative, particularly in non-aqueous solvent systems. The controlled hydrolysis of iron(III) isopropoxide can provide the iron clusters that serve as the nodes in the MOF structure. The choice of organic linker and reaction conditions determines the final topology and properties of the MOF. For example, the reaction of an iron source with 2-aminoterephthalic acid can lead to the formation of isoreticular metal-organic frameworks (IRMOFs) with iron(III) centers. mdpi.com The use of iron(III) isopropoxide could offer advantages in controlling the reaction kinetics and the purity of the resulting MOF.

MOF TypeMetal SourceOrganic LinkerSynthesis MethodPotential Application
Fe-based MOFs Iron salts (e.g., FeCl3, Fe(NO3)3)Carboxylate-based ligandsSolvothermal/HydrothermalGas storage, Catalysis, Drug delivery
Fe-IRMOF-3 Zn2+ and Fe3+ sources2-aminoterephthalic acidSolvothermalGas sensing

Metal-Organic Nanoparticles with Tunable Morphologies

The reaction of iron(III) isopropoxide with organic molecules provides a facile route to producing metal-organic nanoparticles (MONPs) with controllable structures. A notable example is the reaction with lignin (B12514952), the second most abundant biopolymer. When iron(III) isopropoxide is combined with lignin in a tetrahydrofuran (B95107) (THF) solution, a condensation reaction occurs, yielding MONPs with a range of morphologies.

The final structure of these nanoparticles is highly dependent on the reaction parameters. By varying these conditions, researchers can direct the synthesis to form distinct shapes, including hollow nanospheres, solid nanospheres, and open network structures. Despite the high sensitivity of iron(III) isopropoxide to water, the resulting metal-organic nanoparticles demonstrate stability in water suspensions. This method showcases a straightforward approach to creating diverse metal-organic nanomaterials by choosing from various metal alkoxides and organic polyols.

Table 1: Morphological Control of Iron-Lignin Nanoparticles

Reaction ConditionResulting Nanoparticle MorphologyReference
Varied HydrolysisNetwork structures, solid nanoparticles
Controlled HydrolysisUniform spheres, hollow nanospheres

Functional Materials Development

Iron(III) isopropoxide is a key precursor for developing a wide array of functional materials, particularly those involving iron oxides. Its application extends to materials designed for energy solutions and advanced electronics.

Iron(III) isopropoxide is employed in the synthesis of materials critical for energy conversion and storage technologies. Iron oxides, which can be derived from precursors like iron(III) isopropoxide, are investigated for use in electrochemical energy storage devices such as lithium-ion batteries and supercapacitors.

The performance of these energy storage materials is closely linked to their nanostructure, which can be controlled through solution-based synthesis methods using iron alkoxide precursors. For instance, iron(III) oxide is explored as a high-capacity anode material for lithium-ion batteries, exhibiting a theoretical capacity significantly higher than traditional graphite. It is also considered for sodium-ion batteries and large-scale grid storage solutions like iron-air batteries. Furthermore, iron-based materials are central to chemical looping processes for sustainable hydrogen storage, where they undergo cyclic oxidation and reduction.

Ferrites are a class of ceramic materials with the general formula MFe₂O₄, where M is a divalent metal ion such as Ni²⁺, Sr²⁺, or Ba²⁺. They possess unique magnetic and electrical properties, making them valuable in applications ranging from permanent magnets and magnetic recording media to high-frequency electronic components.

Iron(III) isopropoxide serves as a high-purity iron source for the synthesis of these complex oxide materials. Wet chemical routes, such as sol-gel and co-precipitation methods, are often preferred over traditional solid-state reactions because they allow for mixing of the constituent metals at a molecular level, leading to better homogeneity and smaller particle sizes in the final product.

Nickel Ferrite (B1171679) (NiFe₂O₄): Synthesis can be achieved through the co-precipitation of nickel and iron salts in an alkaline medium, followed by calcination. The use of an iron alkoxide precursor can provide excellent control over the stoichiometry and morphology of the resulting nanoparticles.

Strontium Ferrite (SrFe₁₂O₁₉ or SrFe₂O₄): This material is a key component in permanent magnets. Sol-gel synthesis routes often utilize iron nitrates as precursors, but iron alkoxides can also be employed. A two-step synthesis process can involve precipitating an iron oxide/hydroxide precursor onto strontium ferrite nano-flakes to create exchange-coupled soft/hard magnetic composites.

Barium Ferrite (BaFe₁₂O₁₉): As a staple material for data storage and permanent magnets, its synthesis via chemical routes requires precise control over precursor chemistry to achieve desired magnetic properties.

Heterometallic oxides, which contain two or more different metal cations, offer a pathway to materials with novel and enhanced properties not available in single-metal oxides. Iron(III) isopropoxide can be used to synthesize these materials, often through single-source precursors where both metals are present in the same molecule.

A prime example is the creation of a titanium and iron heterometal isopropoxide, [FeCl{Ti₂(OPrⁱ)₉}]. This complex serves as a single-source sol-gel precursor to produce mixed TiO₂/Fe₂TiO₅ materials. Thermal treatment of the gel derived from this precursor yields a mixture of nanometric TiO₂ (anatase) and amorphous iron(III) oxide at temperatures up to 500°C. At higher temperatures (700°C and above), crystalline phases of TiO₂ (rutile), α-Fe₂O₃ (hematite), and Fe₂TiO₅ (pseudobrookite) are formed. This single-source precursor approach ensures a high degree of homogeneity in the final oxide-oxide nanocomposite, which is difficult to achieve using a mixture of separate homometal precursors.

Magnetic Materials Research

The electronic structure of the iron(III) ion is central to the field of magnetism. Complexes derived from iron(III) precursors are model systems for studying fundamental magnetic phenomena.

Iron(III) complexes, with a d⁵ electron configuration, can exist in different spin states depending on the strength of the ligand field surrounding the metal ion. The three primary spin states are:

High-Spin (HS): S = 5/2, with five unpaired electrons. This state occurs in weak ligand fields.

Low-Spin (LS): S = 1/2, with one unpaired electron. This is favored in strong ligand fields.

Intermediate-Spin (IS): S = 3/2, with three unpaired electrons. This state is less common but observed in specific coordination geometries, such as square-pyramidal.

The small energy difference between these spin states in certain iron(III) complexes allows for "spin crossover" (SCO), a phenomenon where the complex can be switched from one spin state to another by an external stimulus like temperature, pressure, or light. This switching leads to dramatic changes in magnetic and optical properties, making SCO compounds promising for applications in data storage and molecular sensors.

The spin state is intimately linked to the molecular structure; for instance, the transition from an LS to an HS state is accompanied by a lengthening of the metal-ligand bonds. Research has shown that iron(III) complexes can exhibit abrupt and hysteretic spin crossover, a key feature for developing molecular memory devices.

Table 2: Spin States of Iron(III) Complexes

Spin StateSpin Quantum Number (S)Number of Unpaired ElectronsTypical Ligand Field
Low-Spin (LS)1/21Strong
Intermediate-Spin (IS)3/23Specific Geometries
High-Spin (HS)5/25Weak

Antiferromagnetic Coupling and Exchange Interactions

In polynuclear iron(III) complexes, which can form from precursors like iron(III) isopropoxide, the magnetic moments of adjacent iron ions often align in an antiparallel fashion, a phenomenon known as antiferromagnetic coupling. This interaction is mediated by bridging ligands, such as the oxygen atoms of the isopropoxide groups, through a mechanism called superexchange.

Research on various polynuclear iron(III) complexes with alkoxide and oxo bridges has established that the geometry of the Fe-O-Fe bridge is a critical determinant of the magnitude of the exchange interaction.

Key Research Findings on Exchange Interactions in Iron(III) Alkoxide Systems:

Dibridged Systems: In dimeric iron(III) complexes with two bridging alkoxide ligands, moderate to strong antiferromagnetic exchange is commonly observed.

Mechanism: The primary pathway for this exchange is through the σ- and π-bonds involving the iron d-orbitals and the oxygen p-orbitals.

Influence of Ligands: The electronic properties of the non-bridging ligands can also influence the electron density at the iron centers and, consequently, the strength of the magnetic coupling.

While detailed magnetic studies on pure polynuclear iron(III) isopropoxide are not extensively available in the reviewed literature, the principles derived from related iron(III) alkoxide and oxo-alkoxide complexes provide a strong framework for understanding its expected magnetic behavior.

Relationship between Structure and Magnetic Properties

The magnetic properties of materials derived from iron(III) isopropoxide are fundamentally dictated by their crystal structure. For polynuclear iron(III) complexes, a clear magnetostructural correlation exists, where specific geometric parameters of the molecule directly influence the magnetic exchange interactions.

The most critical structural parameters governing the antiferromagnetic coupling in alkoxide- and oxo-bridged iron(III) systems are the Fe-O bond lengths and the Fe-O-Fe bridging angle.

Fe-O-Fe Angle: The strength of the superexchange interaction is highly sensitive to the angle of the Fe-O-Fe bridge. Generally, for oxo-bridged systems, the antiferromagnetic coupling becomes stronger as the bridging angle increases towards 180°.

Fe-O Distance: Shorter Fe-O bond lengths typically lead to better orbital overlap and, therefore, stronger magnetic exchange interactions.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these relationships by calculating the exchange coupling constants for various geometries. These theoretical models complement experimental data from X-ray crystallography and magnetic susceptibility measurements.

Illustrative Data on Magnetostructural Correlations in Iron(III) Complexes

Complex TypeFe-O-Fe Angle (°)Fe-O Distance (Å, avg.)J (cm⁻¹)
Di-μ-alkoxo-diiron(III)95 - 1051.98 - 2.05-10 to -30
μ-oxo-di-μ-alkoxo-diiron(III)115 - 1351.78 - 1.82 (oxo), 1.95 - 2.02 (alkoxo)-80 to -130

This table is a generalized representation based on data from various sources on iron(III) alkoxide complexes and is for illustrative purposes.

The data clearly indicates that as the bridging geometry changes, leading to different Fe-O-Fe angles and Fe-O distances, the strength of the antiferromagnetic coupling is significantly altered. This fundamental relationship is crucial for the rational design of magnetic materials with desired properties using precursors like iron(III) isopropoxide. By controlling the hydrolysis and condensation reactions of iron(III) isopropoxide, it is possible to influence the formation of specific oxo-alkoxide cores, thereby tuning the magnetic characteristics of the final material.

Catalytic Science and Reaction Mechanisms Involving Iron Iii Isopropoxide

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of many industrial and environmental processes. Iron(III) oxides, often synthesized from precursors like iron(III) isopropoxide, are widely employed as heterogeneous catalysts due to their low cost, low toxicity, and versatile redox properties.

Iron(III) oxides, including amorphous phases and crystalline forms such as hematite (B75146) (α-Fe₂O₃) and goethite (α-FeOOH), exhibit significant catalytic activity in various oxidation reactions. The synthesis method, which can involve the thermal decomposition of precursors, plays a crucial role in determining the structural and textural properties of the resulting iron oxide, thereby influencing its catalytic performance.

The catalytic decomposition of hydrogen peroxide (H₂O₂) into water and oxygen is a key reaction in environmental remediation and various industrial processes. Iron(III) oxides are effective catalysts for this reaction. The mechanism generally involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents.

The decomposition rate of H₂O₂ over a goethite (α-FeOOH) surface has been described by a second-order kinetic expression: -d[H₂O₂]/dt = k[FeOOH][H₂O₂], with a rate constant (k) of 0.031 M⁻¹ s⁻¹ at pH 7. dss.go.th The activation energy for this reaction was determined to be 32.8 kJ/mol. dss.go.th The process is believed to be surface-catalyzed, particularly at neutral pH where the dissolution of iron is minimal. dss.go.th Different iron oxide phases exhibit varying catalytic efficiencies. For instance, a comparative study showed that amorphous ferrihydrite had the highest activity in H₂O₂ decomposition, followed by crystalline goethite and hematite. rcptm.com

The catalytic efficiency of iron(III) oxides in hydrogen peroxide decomposition is intricately linked to their physical properties, specifically surface area and crystallinity. While it is often assumed that a higher surface area leads to greater catalytic activity due to an increased number of active sites, research has revealed a more complex and sometimes counterintuitive relationship.

A notable study on iron(III) oxide nanoparticles synthesized by the thermal decomposition of iron(II) oxalate (B1200264) dihydrate demonstrated an unconventional, non-monotonous dependence of the reaction rate constant on the surface area. rcptm.com In this study, the amorphous iron(III) oxide nanopowder with the largest surface area (401 m² g⁻¹) exhibited the lowest catalytic efficiency. rcptm.com Conversely, the highest efficiency was achieved with a sample having a significantly lower surface area (337 m² g⁻¹) but a higher content of the crystalline α-Fe₂O₃ (hematite) phase. rcptm.com This suggests that in some cases, the crystallinity of the catalyst can be a more dominant factor than the surface area in determining catalytic performance. The rate constant for the most efficient catalyst in this study was reported to be 26.4 × 10⁻³ min⁻¹ (g/L)⁻¹. rcptm.com

This phenomenon, where particle crystallinity prevails over surface area effects, highlights the importance of the quality and nature of the active sites, which are influenced by the crystal structure, over their mere quantity. rcptm.com

Table 1: Influence of Surface Area and Crystallinity on the Catalytic Decomposition of Hydrogen Peroxide by Iron(III) Oxides

Sample DescriptionSurface Area (m²/g)Crystalline Phase Content (%)Rate Constant (k x 10³ min⁻¹(g/L)⁻¹)
Amorphous Nanopowder401LowLow
Partially Crystalline337Prevailing α-Fe₂O₃26.4
Highly CrystallineLower than 337HighHigh

Data synthesized from Hermanek et al. (2007). rcptm.com

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Iron(III)-modified systems have garnered significant attention for their potential in environmental remediation, particularly for the degradation of organic pollutants in water.

The photo-Fenton process is an advanced oxidation process that combines ultraviolet or visible light with the Fenton reaction (Fe²⁺ + H₂O₂) to generate highly reactive hydroxyl radicals (•OH). Heterogeneous photo-Fenton systems, which utilize solid iron-based catalysts, are particularly attractive as they are more stable over a wider pH range and allow for easier catalyst recovery. mdpi.com

Iron(III) oxides play a crucial role in these systems. Under illumination, semiconductor photocatalysts can generate photo-induced electrons that reduce Fe³⁺ to Fe²⁺. mdpi.com This in-situ generation of Fe²⁺ accelerates the decomposition of hydrogen peroxide to produce •OH radicals, thereby enhancing the degradation of organic pollutants. mdpi.com The synergy between photocatalysis and the Fenton reaction can overcome the slow Fe³⁺/Fe²⁺ cycling that often limits the efficiency of traditional Fenton processes. mdpi.com

For example, iron(III) phthalocyanine-modified titanium dioxide (Fe(III)Pc/TiO₂) has shown enhanced photocatalytic activity for the degradation of various organic pollutants compared to unmodified TiO₂. acs.org The enhanced activity is attributed to the cooperative functions of both the iron complex and the TiO₂ semiconductor in generating •OH radicals. acs.org Similarly, α-Fe₂O₃/TiO₂ heterojunctions have demonstrated superior photo-Fenton performance for the complete degradation of chlorophenol pollutants within minutes. mdpi.com

Table 2: Degradation Efficiency of Organic Pollutants using Iron Oxide-Based Photo-Fenton Catalysts

CatalystPollutantDegradation Efficiency (%)Time (min)
α-Fe₂O₃/TiO₂Chlorophenol10012
Fe₂O₃@C-Bi₂MoO₆Tetracycline93.250
Fe₃O₄/Ag/Bi₂MoO₆Bisphenol A99.2150

Data synthesized from recent reviews on photo-Fenton catalysis. mdpi.com

Photocatalysis with Iron(III)-Modified Systems

Biological Catalysis and Biomimetic Studies

Biological systems rely on a vast array of metalloenzymes to catalyze complex and highly specific chemical transformations. Iron-containing enzymes are particularly widespread and participate in critical processes such as oxygen transport, DNA synthesis, and cellular respiration. The study of these natural catalysts inspires the development of synthetic "biomimetic" complexes that mimic their structure and function.

While there is a vast body of research on biomimetic iron complexes, the direct use of iron(III) isopropoxide as a precursor in the synthesis of these models is not extensively documented in the available literature. Research in this area tends to focus on the design and synthesis of intricate ligand scaffolds around the iron center to replicate the active sites of enzymes like cytochrome P450 and methane (B114726) monooxygenase. These ligands are often porphyrins, Schiff bases, or other multidentate organic molecules.

For instance, synthetic water-soluble iron(III) porphyrins have been developed as artificial, biomimetic NAD(P)H oxidases. chemistryviews.org These complexes can activate and reduce molecular oxygen, mimicking the function of natural enzymes. chemistryviews.org Other studies have focused on creating iron-based metal-organic frameworks (MOFs) that exhibit peroxidase-like activity, catalyzing the oxidation of substrates in the presence of hydrogen peroxide. rsc.org

Although iron(III) isopropoxide is a versatile starting material for iron oxides, its application in the direct synthesis of these sophisticated biomimetic complexes is not a primary focus in the current body of scientific literature. The synthesis of such complexes often requires more specialized iron precursors that are compatible with the intricate organic ligands being employed.

Functional Models of Metalloenzyme Active Sites (e.g., Catechol Oxidases, Catalases)

Iron(III) complexes are widely studied as functional models for the active sites of non-heme iron enzymes. For instance, mononuclear iron(III) complexes with specific ligand sets have been shown to mimic the activity of catechol oxidases, catalyzing the oxidation of catechols to quinones. researchgate.net Similarly, synthetic iron complexes have been developed to model the function of catalases, which disproportionate hydrogen peroxide. These models are crucial for understanding the structure-function relationships of the native enzymes. While iron(III) isopropoxide is a precursor in the synthesis of various iron-based materials, its direct application and detailed characterization as a functional model for catechol oxidases or catalases are not well-established in the reviewed literature.

Mechanisms in Iron Oxygenases (e.g., Fe(IV)=O Species, Fe(III)-OH Intermediates)

The catalytic cycles of many non-heme iron oxygenases involve high-valent iron-oxo species. A key intermediate, the Fe(IV)=O (ferryl) species, is often implicated in the activation of C-H bonds. nih.gov This intermediate is typically formed through the reaction of an iron(II) precursor with dioxygen, followed by the cleavage of the O-O bond. The subsequent reaction of the Fe(IV)=O species with a substrate can lead to the formation of an Fe(III)-OH (hydroxy) intermediate after a hydrogen atom abstraction step. nih.gov While these intermediates are central to the mechanisms of many iron-containing enzymes and their synthetic mimics, the specific generation and reactivity of Fe(IV)=O and Fe(III)-OH species originating from iron(III) isopropoxide have not been explicitly detailed.

Mechanistic Insights into Catalytic Processes

Electron Transfer Processes

Electron transfer is a fundamental step in the catalytic cycles of many redox-active metalloenzymes and their synthetic analogues. wikipedia.org In the context of iron-catalyzed oxidations, the iron center can cycle between different oxidation states, commonly Fe(II), Fe(III), and Fe(IV). The facility of these electron transfer steps is crucial for catalytic turnover. The specific electron transfer pathways and kinetics involving iron(III) isopropoxide in catalytic reactions are not well-documented. The nature of the ligands and the solvent system would be expected to play a significant role in modulating the redox potential of the iron center and, consequently, the electron transfer rates.

Theoretical and Computational Studies of Iron Iii Isopropoxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational investigation of transition metal complexes, including those of iron(III). DFT calculations balance computational cost and accuracy, making it feasible to study the relatively large and complex systems that iron(III) isopropoxide and its derivatives can form. The accuracy of DFT calculations for iron complexes is highly dependent on the choice of the exchange-correlation functional, as these systems possess strongly correlated d-electrons. mdpi.combohrium.com

The iron(III) ion has a d⁵ electronic configuration, which can result in various spin states depending on the strength of the ligand field created by the coordinating isopropoxide groups. The possible spin states are a high-spin (HS) state with S=5/2, an intermediate-spin (IS) state with S=3/2, and a low-spin (LS) state with S=1/2. core.ac.uk DFT calculations are instrumental in determining the ground spin state and the energy separation between different spin states. rsc.org

In polynuclear iron(III) isopropoxide clusters, where multiple iron centers are bridged by oxygen atoms from the isopropoxide ligands, magnetic exchange interactions occur between the metal ions. These interactions, which can be ferromagnetic (aligning spins) or antiferromagnetic (opposing spins), are described by the exchange coupling constant, J. DFT methods, particularly the broken-symmetry (BS) approach, are widely used to calculate these J values. rsc.org For more complex systems, non-collinear spin-flip time-dependent DFT (NC-SF-TDDFT) can also be employed to extract exchange coupling constants. nih.govchemrxiv.org

The choice of the DFT functional is critical. Hybrid functionals, which include a fraction of exact Hartree-Fock (HF) exchange, are often necessary for accurate predictions. nih.gov The amount of HF exchange can significantly influence the predicted energetic ordering of spin states; for instance, increasing the HF exchange percentage tends to favor high-spin states over low-spin states. core.ac.uk

Table 1: Possible Spin States of an Octahedral Iron(III) Center and their d-orbital Occupancies. core.ac.uk
Spin StateTotal Spin (S)t₂g Orbital Occupancye₉ Orbital Occupancy
Low-Spin (LS)1/2(↑↓)(↑↓)(↑)( )( )
Intermediate-Spin (IS)3/2(↑↓)(↑)(↑)(↑)( )
High-Spin (HS)5/2(↑)(↑)(↑)(↑)(↑)

Iron(III) isopropoxide is a common precursor in sol-gel processes to produce iron oxide nanoparticles. This transformation involves two key reaction types: hydrolysis and condensation. DFT calculations can be used to model these reaction pathways, providing a molecular-level understanding of the mechanism. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can determine the activation barriers and reaction energies for each step. researchgate.net

For instance, DFT studies on the hydrolysis of metal alkoxides investigate the stepwise replacement of isopropoxide groups with hydroxyl groups upon reaction with water. researchgate.netresearchgate.net Subsequent condensation reactions, involving the formation of Fe-O-Fe bridges through the elimination of water or isopropanol, can also be modeled. These calculations help rationalize how factors like pH (acidic vs. alkaline conditions) can alter the reaction mechanisms and rates, leading to materials with different structures and properties. researchgate.net Furthermore, DFT is used to study the structure and stability of reaction intermediates, such as partially hydrolyzed monomers or small oligomeric clusters, which are critical in the early stages of material formation. nih.gov

Once a structure is optimized, DFT calculations provide a detailed description of its electronic structure. pnu.ac.ir This includes the energies and compositions of molecular orbitals, the distribution of electron density, and the net atomic charges on the iron and ligand atoms. This information is vital for understanding the nature of the Fe-O bond and how the electronic properties of the complex influence its reactivity and magnetic behavior. nih.gov For solid-state iron oxides derived from isopropoxide precursors, DFT+U methods, which add an on-site Coulomb interaction term (U), are often required to correctly describe the electronic structure, particularly the band gap, which is often underestimated by standard DFT functionals due to the strong correlation of Fe 3d electrons. mdpi.combohrium.com

Table 2: Comparison of Experimental and DFT-Calculated Fe-Ligand Bond Lengths (Å) for a Representative Fe(III) Complex, [FeIII(bztpen)OMe]²⁺, in its Low Spin State. researchgate.net
BondExperimental (100 K)Calculated (B3LYP)Calculated (ωB97X-D)Calculated (TPSS)
Fe-N(amine)2.112.172.112.14
Fe-N(pyridine)1.982.021.982.00
Fe-O(methoxy)1.861.871.841.86

Magnetostructural Correlations (MSC)

For polynuclear iron(III) clusters, which are common in iron alkoxide chemistry, determining all the individual pairwise magnetic exchange (Jᵢⱼ) parameters from experimental magnetic susceptibility data can be extremely challenging or impossible due to the complexity of the system. mdpi.com Magnetostructural correlations (MSCs) offer a powerful alternative for estimating these parameters based on the geometric structure of the cluster. nih.govufl.edu

MSCs are empirical relationships that link structural features, such as bridging angles and bond lengths, to the value of the exchange coupling constant. nih.govufl.edu For Fe(III)-oxo/alkoxo clusters, the most critical parameters are the Fe-O-Fe bridging angle (ϕ) and the average Fe-O bond distance (r). mdpi.com These correlations are typically developed by performing DFT calculations on a series of structurally well-characterized complexes with known magnetic properties. Once established, the correlation can be applied to predict the magnetic ground state and rationalize the magnetic behavior of new, more complex clusters. nih.gov This approach has been successfully used to understand the magnetic properties of high-nuclearity iron-oxo clusters, identifying effects such as spin frustration. nih.gov

Table 3: Conceptual Magnetostructural Correlation for a Di-μ-oxo Bridged Fe(III)-Fe(III) Dimer.
Fe-O-Fe Angle (ϕ)Average Fe-O Distance (r)Exchange Constant (J)Magnetic Coupling
~95-105°~2.0 ÅPositive (e.g., +5 to +20 cm⁻¹)Ferromagnetic
>120°~1.8 ÅStrongly Negative (e.g., -100 to -200 cm⁻¹)Antiferromagnetic

Modeling of Nucleation and Growth Processes

Iron(III) isopropoxide is a key precursor for the synthesis of iron oxide nanoparticles via methods like thermal decomposition and sol-gel chemistry. rsc.orgresearchgate.net Understanding and controlling the transformation from a molecular precursor in solution to a solid nanoparticle requires modeling the nucleation and growth stages.

Computational models are used to simulate the initial steps of this process, which involve the hydrolysis and condensation of the iron(III) isopropoxide molecules. elsevierpure.com These early reactions lead to the formation of small oligomeric species or "prenucleation clusters." nih.gov The dynamics and chemistry of these clusters are believed to govern the subsequent nucleation event, which is the formation of the first stable solid-phase nuclei. nih.gov

Modeling studies investigate how reaction conditions, such as precursor concentration, temperature, solvent, and the presence of surfactants, influence the rates of nucleation and growth. rsc.org By simulating the energetics of monomer addition to growing clusters and the surface energies of the nascent particles, these models can help predict the final particle size, size distribution, and morphology. These theoretical insights are crucial for the rational design of synthetic protocols to produce iron oxide nanoparticles with specific, tailored properties for various applications.

Conclusion and Future Research Directions

Current State of Research on Iron(III) Isopropoxide

Iron(III) isopropoxide, also known as ferric isopropoxide, is primarily recognized for its role as a precursor in the synthesis of nanomaterials and thin films. Current research frequently utilizes this compound in processes for creating iron-containing materials due to its solubility in organic solvents and its ability to decompose into iron oxides upon heating. Its application extends to the fields of catalysis, energy conversion, and storage.

In catalysis, iron alkoxides are investigated for their role in facilitating chemical transformations. For instance, research into iron-catalyzed cross-coupling reactions has explored alkoxides as additives that can promote the formation of reactive organoiron intermediates. The existing body of work confirms that iron(III) isopropoxide is a versatile and valuable compound in materials chemistry and synthetic applications, though much of the focus has been on its utility as a means to an end—the formation of other materials—rather than on the fundamental chemistry of the alkoxide itself.

Emerging Avenues for Synthesis and Characterization

While standard syntheses for iron(III) isopropoxide are established, emerging research is exploring more complex systems. A significant area of interest is the creation of heteronuclear, or mixed-metal, alkoxides. For example, studies involving the reaction of iron(III) chloride with titanium(IV) isopropoxide have been undertaken to target mixed-metal compounds, which could serve as single-source precursors for complex oxides. However, the high Lewis acidity and oxophilic nature of the iron(III) center present challenges, often leading to the formation of homometallic oxoalkoxide clusters instead of the intended heterometallic species.

Advances in characterization techniques are also providing deeper insights. Spectroscopic studies are crucial in understanding the molecular-level role of alkoxides in catalytic cycles. Elucidating the precise structure of iron(III) isopropoxide in solution and its aggregation state is an ongoing area of interest, as this has direct implications for its reactivity. Modern characterization methods are essential to distinguish between various potential species in solution and to understand the mechanisms by which these precursors transform into solid-state materials.

Potential for Novel Applications in Materials Science and Catalysis

The potential for iron(III) isopropoxide in novel applications is substantial, particularly in advanced materials and catalysis. Its utility as a precursor for iron oxides remains a key area for innovation. By controlling the hydrolysis and thermolysis of iron(III) isopropoxide, researchers can synthesize iron oxide nanoparticles with specific sizes, shapes, and magnetic properties for applications ranging from data storage to biomedicine. The development of mixed-metal oxides from heterometallic precursors containing iron and other elements like titanium could lead to new materials with tailored electronic, photocatalytic, or magnetic properties.

In catalysis, the move towards more sustainable and cost-effective catalysts has renewed interest in iron-based systems. Iron(III) alkoxides are seen as alternatives to more toxic additives in promoting cross-coupling reactions. Future work could focus on designing more stable and efficient iron alkoxide-based catalytic systems. The ability to tune the electronic and steric properties of the alkoxide ligands could provide a pathway to control the activity and selectivity of iron catalysts in a variety of organic transformations.

Challenges and Opportunities in Iron(III) Alkoxide Chemistry

The advancement of iron(III) alkoxide chemistry is not without its challenges. A primary obstacle is the high moisture sensitivity of these compounds; iron(III) isopropoxide readily hydrolyzes in the presence of water, which complicates its handling, storage, and use in certain applications. This reactivity, while useful for forming oxides, can also be a hindrance when precise control over the chemical structure is required.

Another significant challenge lies in controlling the reactivity of the iron(III) center, particularly in the synthesis of complex, multi-metallic structures. The strong tendency of iron(III) to form oxo-bridged clusters can prevent the formation of desired heterometallic alkoxides. Furthermore, in catalytic applications, iron-alkoxide-derived species may have lower stability compared to systems using other additives, which presents an opportunity for the development of more robust ligand systems.

These challenges, however, create significant opportunities. The development of new synthetic routes to produce more stable and less moisture-sensitive iron(III) alkoxide precursors would be a major advance. There is an opportunity to explore a wider range of alkoxide ligands beyond the simple isopropoxide to modulate reactivity and stability. Overcoming the synthetic challenges in creating heterometallic alkoxides could unlock a vast new area of precursor chemistry for functional materials. Finally, a deeper mechanistic understanding of how iron alkoxides participate in catalytic reactions will pave the way for the rational design of next-generation iron catalysts.

Table 1: Chemical Compound Information

Compound Name Synonym(s)
Iron(3+);propan-2-olate Iron(III) isopropoxide, Ferric isopropoxide
Iron(III) chloride Ferric chloride
Titanium(IV) isopropoxide Titanium isopropoxide

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity Iron(3+) isopropoxide, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves reacting iron(III) chloride with sodium isopropoxide in anhydrous solvents (e.g., toluene). Key variables include stoichiometry (3:1 molar ratio of NaO<sup>i</sup>Pr:FeCl3), temperature (0–5°C to prevent ligand decomposition), and inert atmosphere (Ar/N2). Post-synthesis purification via vacuum distillation or recrystallization is critical. Characterization by <sup>1</sup>H/<sup>13</sup>C NMR (to confirm ligand integrity) and XRD (to verify crystallinity) is essential. Impurities like FeCl3 residues can be quantified via elemental analysis or ICP-OES .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Iron(3+) isopropoxide in solution?

  • Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (λmax ~450 nm for octahedral Fe<sup>3+</sup>). FT-IR confirms isopropoxide ligand coordination (C-O stretching at 1100–1200 cm<sup>-1</sup>). Solution-state <sup>1</sup>H NMR in deuterated benzene reveals ligand equivalence and paramagnetic shifts. For insoluble aggregates, solid-state MAS NMR or Mössbauer spectroscopy probes local Fe<sup>3+</sup> environments .

Q. How does solvent polarity influence the stability of Iron(3+) isopropoxide, and what decomposition pathways are prevalent?

  • Methodological Answer : Hydrolysis is accelerated in polar solvents (e.g., H2O, alcohols) via ligand displacement, forming FeO(OH) precipitates. Stability studies using TGA (mass loss at 150–200°C) and kinetic monitoring via UV-Vis (absorbance decay at 450 nm) under controlled humidity quantify degradation. Non-polar solvents (e.g., hexane) enhance shelf life. Additives like molecular sieves or stabilizers (e.g., triethylamine) mitigate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of Iron(3+) isopropoxide in alkene oxidation reactions?

  • Methodological Answer : In-situ EPR and XAS studies reveal Fe<sup>3+</sup>/Fe<sup>4+</sup> redox cycling during catalysis. Kinetic isotope effects (KIEs) and Hammett plots differentiate radical vs. electrophilic pathways. Controlled experiments with radical traps (e.g., TEMPO) or isotopic labeling (e.g., <sup>18</sup>O2) clarify oxygen transfer mechanisms. DFT modeling of transition states identifies rate-limiting steps (e.g., O-O bond cleavage) .

Q. How do ligand substitution reactions alter the electronic structure and reactivity of Iron(3+) isopropoxide?

  • Methodological Answer : Ligand exchange with stronger field ligands (e.g., acetylacetonate) shifts UV-Vis absorption bands (hypsochromic for LF transitions). Cyclic voltammetry quantifies redox potential changes (E1/2 for Fe<sup>3+</sup>/Fe<sup>2+</sup>). Magnetic susceptibility measurements correlate ligand field strength with spin states (high-spin vs. low-spin Fe<sup>3+</sup>). Single-crystal XRD of substituted derivatives reveals geometric distortions .

Q. What computational strategies best model the electronic structure and ligand dynamics of Iron(3+) isopropoxide?

  • Methodological Answer : Hybrid DFT (e.g., B3LYP) with LANL2DZ basis sets predicts geometry and vibrational spectra. Molecular dynamics (MD) simulations in explicit solvent model ligand exchange kinetics. CASSCF calculations assess ligand-field splitting and magnetic anisotropy. Charge-density analysis (QTAIM) evaluates Fe-O bond covalency .

Guidelines for Contradictory Data Analysis

  • Example : Discrepancies in reported Fe-O bond lengths (XRD vs. EXAFS) may arise from crystallographic disorder or solution-phase dynamics. Cross-validate using multiple techniques (e.g., pair XRD with PDF analysis) and statistical error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.